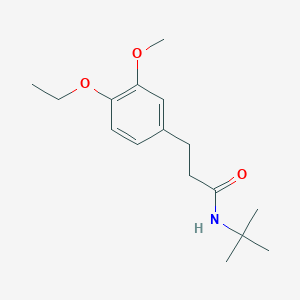![molecular formula C23H35N3O5S2 B241108 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Mécanisme D'action
The mechanism of action of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biological effects, including the inhibition of cell growth and the suppression of the immune system.
Effets Biochimiques Et Physiologiques
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth, the suppression of the immune system, and the induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in lab experiments is its potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide. One area of research that is currently being explored is the use of this compound as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, future research may focus on identifying new biological targets for this compound and exploring its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, which is then further modified to produce the final product. The synthesis of this compound requires the use of specialized equipment and techniques, and should only be performed by experienced chemists.
Applications De Recherche Scientifique
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propriétés
Nom du produit |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C23H35N3O5S2 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H35N3O5S2/c1-18-8-13-25(14-9-18)23(11-4-3-5-12-23)17-24-33(30,31)21-16-20(7-6-19(21)2)26-22(27)10-15-32(26,28)29/h6-7,16,18,24H,3-5,8-15,17H2,1-2H3 |
Clé InChI |
BTKHJVNZZSVKOW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
SMILES canonique |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)